molecular formula C13H17FO B8345580 (1-(4-Fluorophenyl)cyclohexyl)methanol

(1-(4-Fluorophenyl)cyclohexyl)methanol

Cat. No.: B8345580
M. Wt: 208.27 g/mol
InChI Key: UOIZKGYSEXPTCG-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)cyclohexyl)methanol is a chemical compound with the molecular formula C13H18FNO. It features a cyclohexane ring substituted with a methanol group and a 4-fluorophenyl group, a structural motif present in various bioactive molecules. This compound is closely related to intermediates and analogs used in medicinal chemistry research, particularly in the development of novel therapeutic agents. For instance, structural analogs containing the 1-(4-fluorophenyl)cyclohexyl moiety have been synthesized and investigated for their anti-tumor properties, demonstrating potential in inducing apoptosis and down-regulating HPV E6/E7 mRNA expression in cervical cancer cell lines in vitro . The fluorophenyl and cyclohexyl components are also common in patented compounds, such as tricyclic heterocycles, highlighting their relevance in the design of new chemical entities for biological screening . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

[1-(4-fluorophenyl)cyclohexyl]methanol

InChI

InChI=1S/C13H17FO/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7,15H,1-3,8-10H2

InChI Key

UOIZKGYSEXPTCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Halogen Substituent Effects

  • Fluorine vs. Chlorine: The target compound’s 4-fluorophenyl group confers lower molecular weight and reduced steric hindrance compared to the chloro analog ().
  • Pharmacological Implications : Fluorine is often used to block metabolic oxidation sites (e.g., in ezetimibe, ), whereas chlorine may increase toxicity risks due to stronger covalent bonding with biomolecules .

Cyclohexane Ring Modifications

  • Cyano and Methoxy Groups: The cyano group in 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol () introduces hydrogen-bond acceptor capacity, while the methoxy group enhances electron-donating effects. These features contrast with the target compound’s simpler hydroxymethyl group, which primarily contributes to hydrophilicity .
  • Piperidine Incorporation : The piperidinyl moiety in the dimethoxyphenyl derivative () adds a basic nitrogen, enabling salt formation (e.g., hydrochloride salts in ) and enhancing blood-brain barrier penetration, suggesting CNS activity .

Aromatic Ring Variations

  • Butylphenyl vs. Fluorophenyl: (4-Butylphenyl)methanol () lacks halogenation but includes a hydrophobic butyl chain, favoring applications in surfactants or polymer plasticizers. The fluorophenyl group’s electronegativity and steric profile make it more suitable for targeted drug design .

Preparation Methods

Standard Laboratory Procedure

The Grignard reaction is the most widely documented method for synthesizing (1-(4-fluorophenyl)cyclohexyl)methanol. The process involves:

  • Formation of Cyclohexylmagnesium Bromide :
    Cyclohexyl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere. Initiation is often facilitated by iodine or pre-activated magnesium.

  • Nucleophilic Addition to 4-Fluorobenzaldehyde :
    The Grignard reagent is added dropwise to 4-fluorobenzaldehyde at 0–5°C, forming a magnesium alkoxide intermediate.

  • Acidic Quenching :
    The intermediate is protonated using dilute hydrochloric acid (1 M) or saturated ammonium chloride, yielding the crude alcohol.

Representative Reaction Conditions

ParameterValueSource
SolventAnhydrous THF
Temperature0–25°C
Reaction Time3–6 hours
Yield65–87%

Solvent and Catalytic Optimization

Recent studies highlight the impact of solvent choice on reaction efficiency:

  • Cyclopentyl Methyl Ether (CPME) : Enhances Grignard stability and reduces side reactions compared to THF, particularly at elevated temperatures (60°C).

  • 2-Methyltetrahydrofuran (2-MeTHF) : Improves solubility of aromatic aldehydes, enabling higher substrate concentrations (up to 1 M).

Industrial protocols often employ continuous flow reactors to maintain precise temperature control and minimize exothermic risks. Catalytic additives like 1,2-bis(diphenylphosphino)ethane nickel chloride (DPPE·NiCl₂) have been explored for coupling reactions, though their application to this specific compound remains experimental.

Industrial-Scale Production

Large-Batch Synthesis

A patented industrial method outlines the following steps:

  • Grignard Reagent Preparation :
    Cyclohexyl bromide (1.5 equiv) and magnesium (1.0 equiv) in THF, initiated with DIBALH (diisobutylaluminum hydride).

  • Aldehyde Addition :
    4-Fluorobenzaldehyde (1.0 equiv) in 2-MeTHF is added at 20–40°C over 4 hours.

  • Workup and Purification :

    • Quenching with 5% HCl, followed by extraction with toluene.

    • Recrystallization from methanol/water (2:1) achieves >99% purity.

Key Industrial Metrics

MetricIndustrial BenchmarkSource
Batch Size50–100 kg
Purity≥99.5% (HPLC)
Solvent Recovery Rate85–90% (CPME/2-MeTHF)

Alternative Synthetic Routes

Friedel-Crafts Acylation Limitations

Early attempts using Friedel-Crafts alkylation faced challenges with regioselectivity and Lewis acid waste management. Modern coupling techniques (e.g., Suzuki-Miyaura) could theoretically access the scaffold but lack reported precedents.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves alcohol from biphenyl byproducts.

  • Recrystallization : Methanol/water mixtures yield crystals with melting points of 128–130°C.

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 7.3 (m, Ar-H), 3.2 (s, -OH)
IR 3242 cm⁻¹ (O-H stretch)
MS m/z 208.27 ([M+H]⁺)

Q & A

Q. What are the primary synthetic routes for (1-(4-Fluorophenyl)cyclohexyl)methanol, and what experimental conditions optimize yield?

The compound can be synthesized via Grignard reactions, where a cyclohexylmagnesium bromide intermediate reacts with 4-fluorobenzaldehyde. This method requires anhydrous conditions, typically in tetrahydrofuran (THF) or diethyl ether, at low temperatures (−10°C to 0°C) to prevent side reactions . Post-reduction steps (e.g., using NaBH₄) may be employed to stabilize the alcohol group. Purification via column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • NMR : ¹H NMR will show distinct signals for the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), the fluorophenyl aromatic protons (δ 6.8–7.3 ppm, doublet due to para-fluorine coupling), and the hydroxymethyl group (δ 3.5–4.0 ppm, singlet after deuterium exchange) .
  • FT-IR : A broad O–H stretch near 3200–3400 cm⁻¹ and C–F vibration at 1100–1250 cm⁻¹ confirm alcohol and fluorophenyl groups, respectively .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₃H₁₅FO (calc. 206.11 g/mol) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

The compound is expected to exhibit limited water solubility due to its hydrophobic cyclohexyl and fluorophenyl groups. It is soluble in polar aprotic solvents (e.g., DMSO, acetone) and alcohols (ethanol, methanol). Stability studies under varying pH (e.g., 2–12) and temperature (25–60°C) should be conducted to assess degradation pathways, particularly oxidation of the alcohol to a ketone .

Advanced Research Questions

Q. How does the electronic environment of the fluorophenyl group influence reactivity in nucleophilic substitution or oxidation reactions?

The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution at the meta position but deactivates it for nucleophilic attacks. In oxidation reactions (e.g., using Jones reagent), the hydroxymethyl group is preferentially oxidized to a ketone, forming (1-(4-fluorophenyl)cyclohexyl)methanone. Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies mitigate conflicting data in biological activity assays involving this compound?

Contradictions in bioactivity data (e.g., receptor binding vs. cytotoxicity) may arise from impurities or stereochemical variations. Employ chiral HPLC to isolate enantiomers, as biological activity often depends on absolute configuration . Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. How can derivatization of this compound expand its utility in drug discovery?

  • Esterification : React with acyl chlorides to form esters, enhancing membrane permeability.
  • Sulfonation : Introduce sulfonate groups via SO₃/pyridine to improve solubility for in vivo studies.
  • Complexation : Use as a ligand in metal-organic frameworks (MOFs) for targeted drug delivery .

Q. What role does the cyclohexyl moiety play in modulating the compound’s pharmacokinetic profile?

The cyclohexyl group increases lipophilicity, enhancing blood-brain barrier penetration. However, it may reduce metabolic stability due to steric hindrance of cytochrome P450 enzymes. Comparative studies with phenyl analogs can isolate cyclohexyl-specific effects .

Methodological Notes

  • Contradiction Handling : Cross-validate synthetic yields by comparing Grignard () vs. Friedel-Crafts alkylation () routes.
  • Biological Assays : Reference degradation pathways from bis(4-fluorophenyl)methanol studies () to anticipate stability issues.

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